4-硝基-1-三苯甲基-1H-咪唑

描述

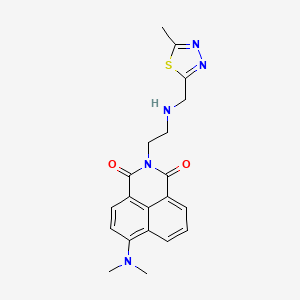

4-Nitro-1-trityl-1H-imidazole (4N1TI) is an organic compound with an imidazole ring structure and a nitro group attached to the fourth carbon atom of the ring. It is an important intermediate in organic synthesis and has a wide range of applications in pharmaceuticals, biochemistry, and analytical chemistry. 4N1TI has been studied extensively in recent years due to its unique properties, including its ability to undergo a variety of chemical reactions and its potential to act as a pharmacological agent.

科学研究应用

治疗潜力

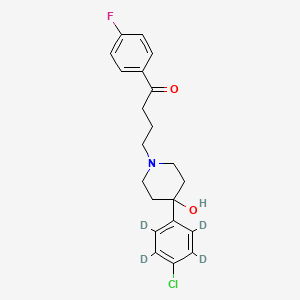

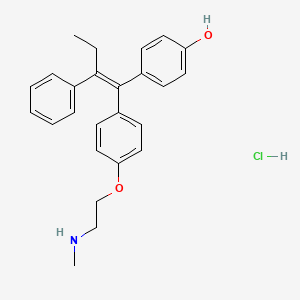

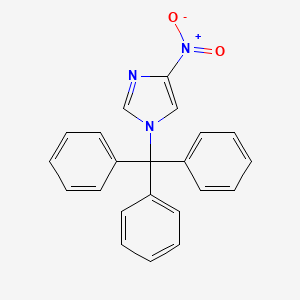

含咪唑的化合物,如 4-硝基-1-三苯甲基-1H-咪唑,已被发现具有广泛的化学和生物学性质 {svg_1}. 它们表现出不同的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 {svg_2}.

抗氧化活性

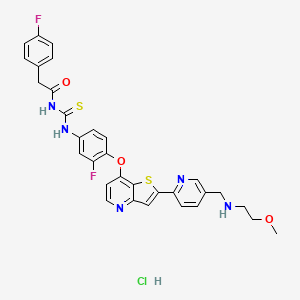

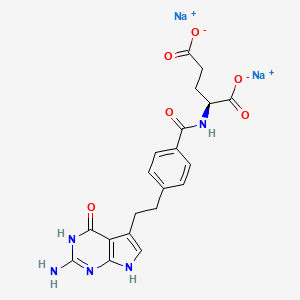

已合成并评估了 4-硝基-1-三苯甲基-1H-咪唑衍生物的抗氧化活性 {svg_3}. 它们已被发现具有清除自由基和减少氧化应激的潜力,这有利于预防和治疗与氧化损伤相关的疾病。

药物开发

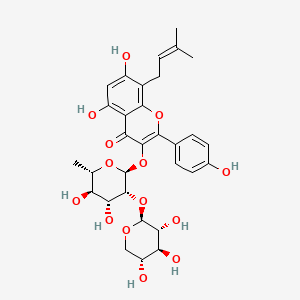

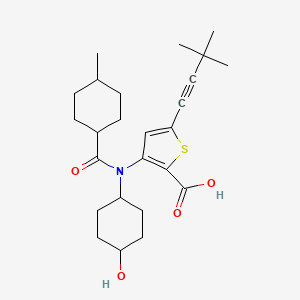

咪唑已成为开发新药的重要合成子 {svg_4}. 1, 3-二唑(一种咪唑类型)的衍生物用于各种治疗的市售药物中 {svg_5}.

取代咪唑的合成

取代咪唑的区域控制合成方面的最新进展突出了咪唑在日常应用中使用的功能分子中的重要性 {svg_6}. 强调了在咪唑形成过程中形成的键,包括该过程的功能基团相容性和环周围的取代模式 {svg_7}.

化学治疗剂

已知硝基咪唑化合物具有多种药理活性,用作化学治疗剂 {svg_8}. 它们在抗细菌、抗寄生虫、抗癌、抗 HIV、抗结核、抗利什曼原虫等方面以及作为医学中的成像剂都有应用 {svg_9}.

研究与开发

开发取代咪唑的区域控制合成的新的方法具有战略意义,因为这种重要的杂环被应用于大量应用中 {svg_10}. 这包括药物和农用化学品中的传统应用,以及对太阳能电池和其他光学应用的染料、功能材料和催化作用的新兴研究 {svg_11}.

作用机制

Target of Action

The primary target of CDD3505 is the hepatic cytochrome P450IIIA . This enzyme plays a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

CDD3505 acts as an inducer of the hepatic cytochrome P450IIIA . It enhances the activity of this enzyme, leading to changes in the metabolism of certain substances within the body.

Biochemical Pathways

The induction of hepatic cytochrome P450IIIA by CDD3505 affects the metabolic pathways involving this enzyme

Pharmacokinetics

It is soluble in dimethyl sulfoxide (dmso) , which suggests that it may have good bioavailability.

Result of Action

The induction of hepatic cytochrome P450IIIA by CDD3505 leads to a significant increase in the levels of high-density lipoprotein cholesterol (HDL) . HDL is often referred to as ‘good cholesterol’ because it carries cholesterol from other parts of your body back to your liver, where it is removed from your body.

未来方向

Imidazole and its derivatives, including 4-Nitro-1-trityl-1H-imidazole, continue to be a rich source of chemical diversity and have become an important synthon in the development of new drugs . Future research will likely focus on the discovery of novel imidazole compounds with improved pharmacological activities and better ADME profiles .

生化分析

Biochemical Properties

Imidazoles are known to be key components to functional molecules that are used in a variety of everyday applications

Molecular Mechanism

It is known that imidazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-nitro-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQGVERJAKANJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-AMINOBENZOIC ACID, [RING-14C(U)]](/img/no-structure.png)